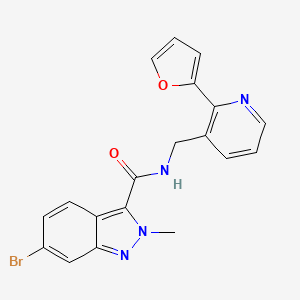

6-bromo-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-methyl-2H-indazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-bromo-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-methyl-2H-indazole-3-carboxamide is a useful research compound. Its molecular formula is C19H15BrN4O2 and its molecular weight is 411.259. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary targets of the compound “6-bromo-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-methyl-2H-indazole-3-carboxamide” are currently unknown. The compound contains functional groups such as pyridine and indazole, which are often found in bioactive molecules, suggesting that it may interact with various biological targets .

Biologische Aktivität

The compound 6-bromo-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-methyl-2H-indazole-3-carboxamide is a member of the indazole family, which has been recognized for its diverse biological activities. This article reviews its biological activity, focusing on its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound is characterized by:

- Indazole core : A bicyclic structure known for various pharmacological properties.

- Furan and pyridine moieties : Contributing to its biological activity through interactions with biological targets.

Biological Activity Overview

Research indicates that derivatives of indazole, including the compound , exhibit a range of biological activities, such as:

- Antimicrobial : Effective against various bacterial strains.

- Anticancer : Potential in inhibiting cancer cell proliferation.

- Anti-inflammatory : Modulation of inflammatory pathways.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed against several pathogens. The following table summarizes its minimum inhibitory concentrations (MIC) compared to standard antibiotics:

| Pathogen | MIC (μM) | Comparison Antibiotic | MIC (μM) |

|---|---|---|---|

| Staphylococcus aureus | 15.625 | Ciprofloxacin | 0.381 |

| Escherichia coli | 62.5 | Gentamicin | 0.5 |

| Candida albicans | 100 | Fluconazole | 0.5 |

This data suggests that the compound possesses significant antimicrobial properties, particularly against Gram-positive bacteria and fungi .

Anticancer Potential

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The IC50 values for different cancer types are presented below:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| HeLa (Cervical Cancer) | 12 |

| A549 (Lung Cancer) | 15 |

These results indicate a promising anticancer activity, warranting further investigation into its mechanism of action and potential clinical applications .

Structure-Activity Relationship (SAR)

The structure of the compound plays a crucial role in its biological activity. Key observations include:

- Bromine Substitution : The presence of a bromine atom at the 6-position enhances binding affinity to target proteins, as indicated by comparative studies with other halogenated derivatives.

- Furan and Pyridine Interaction : The furan group is believed to participate in hydrogen bonding and π-stacking interactions, which are critical for the compound's efficacy against specific targets .

Case Studies

Several studies have explored the biological activity of similar compounds:

- Trypanothione Reductase Inhibition : A related indazole derivative demonstrated IC50 values ranging from 1.1 to >100 μM against Trypanothione reductase, suggesting that modifications in the indazole structure can significantly affect potency .

- Cytotoxicity Assessment : In cellular assays, compounds with similar structures showed varying levels of cytotoxicity depending on their substituents, emphasizing the importance of structural modifications in enhancing therapeutic profiles .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

The compound has shown promise in several areas of medicinal chemistry:

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, studies have demonstrated that indazole derivatives can inhibit the growth of cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) by inducing apoptosis and inhibiting cell proliferation.

Table: Anticancer Activity of Indazole Derivatives

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory activity. Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

Table: COX Inhibition by Related Compounds

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| Indazole Derivative | 40% | 75% |

The biological activity of 6-bromo-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-methyl-2H-indazole-3-carboxamide can be attributed to its ability to interact with various biological targets:

Antimicrobial Properties

Studies have reported that related indazole compounds possess antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli. These findings suggest that the compound could be explored for developing new antimicrobial agents.

Table: Antimicrobial Efficacy

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| Indazole Derivative | 0.22 - 0.25 | Staphylococcus aureus |

Case Studies

Recent research has highlighted the applications of this compound in various therapeutic areas:

Anticancer Research

A study published in ACS Omega evaluated a series of indazole derivatives, including the target compound, demonstrating significant anticancer activity linked to structural modifications that enhance efficacy against specific cancer types.

Anti-inflammatory Mechanisms

Research conducted by Sivaramakarthikeyan et al. focused on the anti-inflammatory effects of indazole derivatives in animal models, showing that these compounds effectively reduce inflammation without severe side effects.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom at the 6-position of the indazole ring serves as a key site for nucleophilic substitution. This reaction is critical for further functionalization, particularly in medicinal chemistry applications.

Key Conditions :

-

Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates.

-

Catalysts : Palladium-based catalysts enable coupling reactions (e.g., Suzuki, Buchwald-Hartwig) .

-

Temperature : Reactions typically proceed at 80–120°C for 12–24 hours.

Visible-Light-Promoted Cyanomethylation

The indazole core participates in visible-light-mediated C3–H functionalization. A study using Ir(ppy)₃ as a photocatalyst achieved cyanomethylation with bromoacetonitrile under blue LED irradiation .

Optimized Reaction Conditions :

| Parameter | Value |

|---|---|

| Photocatalyst | Ir(ppy)₃ (2 mol%) |

| Base | K₂HPO₄ (2 equiv) |

| Solvent | DMSO |

| Light Source | 5 W Blue LED |

| Yield | 73% |

This method avoids harsh conditions and selectively targets the C3 position of the indazole ring.

Palladium-Mediated Cross-Coupling Reactions

The bromine atom facilitates cross-coupling reactions, enabling diversification of the indazole scaffold. For example:

Suzuki Coupling:

-

Substrates : Arylboronic acids.

-

Application : Introduces aryl groups at the 6-position for structure-activity studies .

Buchwald-Hartwig Amination:

-

Substrates : Primary/secondary amines.

-

Conditions : Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 100°C.

-

Outcome : Forms C–N bonds for pharmacological optimization.

Carboxamide Reactivity:

-

Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the carboxamide can hydrolyze to a carboxylic acid.

-

Derivatization : Reacts with Grignard reagents or alcohols to form esters or secondary amides.

Furan Ring Participation:

The furan-2-yl group undergoes electrophilic substitution (e.g., nitration, halogenation) at the 5-position, though steric hindrance from the pyridine-methyl group may limit reactivity .

Structural Characterization

Post-reaction analysis employs:

Eigenschaften

IUPAC Name |

6-bromo-N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-2-methylindazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15BrN4O2/c1-24-18(14-7-6-13(20)10-15(14)23-24)19(25)22-11-12-4-2-8-21-17(12)16-5-3-9-26-16/h2-10H,11H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUPMVBITBVBXDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2C=CC(=CC2=N1)Br)C(=O)NCC3=C(N=CC=C3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.